6-Aminonicotinoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(10)4-1-2-5(8)9-3-4/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFVTCWKZARTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599292 | |
| Record name | 6-Aminopyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148675-53-0 | |
| Record name | 6-Aminopyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Aminonicotinoyl Chloride
Strategic Acyl Halogenation of 6-Aminonicotinic Acid
The direct conversion of 6-aminonicotinic acid to its corresponding acyl chloride is a fundamental and widely utilized transformation. This process involves the replacement of the carboxylic acid's hydroxyl group with a chloride atom, typically employing a halogenating agent.
Optimization of Thionyl Chloride-Mediated Conversion Processes
Thionyl chloride (SOCl₂) is a classical and effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction with 6-aminonicotinic acid proceeds to form 6-aminonicotinoyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) that are easily removed, driving the reaction forward. youtube.com
For instance, one established procedure involves heating 6-aminonicotinic acid under reflux in an excess of thionyl chloride for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often followed by co-evaporation with a solvent like toluene (B28343) to ensure all volatile impurities are eliminated. prepchem.commdpi.com This method can yield the crude product in high purity. mdpi.com In some cases, a catalytic amount of N,N-Dimethylformamide (DMF) is used to accelerate the reaction, although this is not always necessary with highly reactive reagents like thionyl chloride. youtube.com
It's important to note that when dealing with amino acids, the amino group may require protection to prevent unwanted side reactions, though in many reported syntheses of this compound, the reaction proceeds effectively without protection. researchgate.net
Table 1: Thionyl Chloride-Mediated Synthesis of Acyl Chlorides
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-chloro-6-amino-nicotinic acid | Thionyl chloride | Reflux, 4 hours | 5-chloro-6-amino-nicotinoyl chloride | Not specified | prepchem.com |
| 2-Aminonicotinic acid | Thionyl chloride (5 equiv.) | Reflux in toluene, 3 hours | 2-amino-N-sulfinylnicotinoyl chloride | Not specified (used crude) | mdpi.com |
| 6-Aminonicotinic acid | Thionyl chloride or oxalyl chloride | - | This compound | ~95% |
Exploration of Alternative Halogenating Agents (e.g., Phosphorus Halides, Cyanuric Chloride)
While thionyl chloride is common, other halogenating agents can also be employed for the synthesis of acyl chlorides. These include phosphorus halides and cyanuric chloride.
Phosphorus Halides: Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are powerful halogenating agents that can convert carboxylic acids to acyl chlorides. masterorganicchemistry.comwikipedia.org PCl₅, for example, reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and HCl. google.com These reagents are often more reactive than thionyl chloride and may not require a catalyst. youtube.com However, their use can sometimes lead to less selectivity. youtube.com
Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is another effective reagent for converting carboxylic acids into various derivatives, including acyl chlorides. sigmaaldrich.comtcichemicals.com It is a cost-effective and versatile reagent where the chlorine atoms can be sequentially replaced by nucleophiles. ppm.edu.pl The reaction of a carboxylic acid with cyanuric chloride can generate an acyl chloride intermediate that can be used for subsequent reactions. This method has been used for the preparation of acyl azides and for the conversion of N-protected amino acids into other functional groups. sigmaaldrich.comnih.gov
Solvent Selection and Reaction Condition Influence on Reaction Efficiency
The choice of solvent and reaction conditions plays a critical role in the efficiency of acyl chloride synthesis.
Solvent Selection: The reaction is often carried out using the halogenating agent itself as the solvent, particularly with thionyl chloride. prepchem.com Alternatively, inert solvents such as toluene or dichloromethane (B109758) are used. mdpi.com Toluene is particularly useful for azeotropic removal of excess thionyl chloride during workup. prepchem.commdpi.com The use of a solvent can help to control the reaction temperature and facilitate the handling of solid starting materials.
Reaction Conditions: The reaction temperature is a key parameter. Heating under reflux is a common practice to ensure the reaction goes to completion. prepchem.commdpi.com For more reactive reagents, the reaction may proceed at room temperature or below. youtube.com The reaction time is also optimized to maximize the yield and minimize the formation of byproducts. For example, a reaction time of 4 hours under reflux in thionyl chloride has been reported for the synthesis of 5-chloro-6-amino-nicotinoyl chloride. prepchem.com
Precursor Synthesis via Electrocatalytic Carboxylation of Halogenated Aminopyridines
An alternative strategy for obtaining the precursor to this compound, 6-aminonicotinic acid, is through the electrocatalytic carboxylation of halogenated aminopyridines. This method is considered a "greener" alternative to some traditional chemical syntheses. researchgate.net
Mechanistic Insights into Electrochemical Reduction and Carboxylation
The electrochemical carboxylation of organic halides involves the reduction of the carbon-halogen bond at a cathode surface in the presence of carbon dioxide (CO₂). researchgate.netnih.gov The general mechanism involves the initial transfer of an electron to the organic halide, leading to the formation of a radical anion which then cleaves to form a radical and a halide anion. A second electron transfer to the radical produces a carbanion. researchgate.net This highly reactive carbanion then attacks a molecule of CO₂ to form the carboxylate. researchgate.netnih.gov
Specifically, for the synthesis of 6-aminonicotinic acid, a starting material like 2-amino-5-bromopyridine (B118841) or 2-amino-5-chloropyridine (B124133) is electrochemically reduced. researchgate.netsigmaaldrich.com The reduction of the carbon-halogen bond is the key step, and the potential at which this occurs is dependent on the specific halide and the electrode material. researchgate.net
Cathode Material and Reaction Parameter Optimization for Precursor Yield
The efficiency and selectivity of the electrocatalytic carboxylation are highly dependent on the choice of cathode material and other reaction parameters.
Cathode Material: The cathode material has a significant influence on the reaction. Silver (Ag) electrodes have shown a remarkable electrocatalytic effect for the reduction of 2-amino-5-bromopyridine, allowing the reaction to occur at a much more positive potential compared to other materials like glassy carbon (GC), mercury (Hg), or platinum (Pt). researchgate.net This catalytic effect is crucial for achieving high yields of the desired carboxylic acid. researchgate.netresearchgate.net Mesoporous silver has also been shown to be a high-performance electrocatalyst for the carboxylation of halogenated compounds. nih.govrsc.org Other materials like nickel have been used for the electrochemical synthesis of the precursor 2-amino-5-chloropyridine from 5-chloro-2-nitropyridine. chemicalbook.com
Reaction Parameters:
Solvent: Dimethylformamide (DMF) has been found to be a suitable solvent for the electrocarboxylation of 2-amino-5-bromopyridine, leading to good yields of 6-aminonicotinic acid. researchgate.net In contrast, using acetonitrile (B52724) (CH₃CN) as a solvent primarily yields the hydrodehalogenated product, 2-aminopyridine. researchgate.net
Sacrificial Anode: The use of a sacrificial anode, such as magnesium (Mg) or aluminum (Al), can significantly increase the efficiency of the carboxylation process. researchgate.netresearchgate.net
Current Density and Temperature: These parameters are also optimized to maximize the yield. For instance, the electrochemical synthesis of 2-amino-5-chloropyridine was carried out at a constant current density of 100 A/m². chemicalbook.com The carboxylation of 2-amino-5-chloropyridine has been performed at a lower temperature (around 5°C) to dissipate heat generated during electrolysis. electronicsandbooks.com
Table 2: Electrocatalytic Synthesis of 6-Aminonicotinic Acid Precursors
| Starting Material | Cathode | Anode | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-chloro-2-nitropyridine | Nickel | Copper | Ethanol/10% H₂SO₄ | 100 A/m² | 2-amino-5-chloropyridine | 84% | chemicalbook.com |
| 2-amino-5-chloropyridine | Platinum | Magnesium | DMF | 10 mA/cm², 5°C, CO₂ | 6-aminonicotinic acid | 78% | electronicsandbooks.com |
| 2-amino-5-bromopyridine | Silver | Aluminum (sacrificial) | DMF | Constant potential or current density, CO₂ | 6-aminonicotinic acid | 48-82% | researchgate.net |
Analogous Synthetic Routes for Substituted Aminonicotinoyl Chlorides (e.g., 5-chloro-6-aminonicotinoyl chloride)
The synthesis of substituted aminonicotinoyl chlorides often mirrors the general principles applied in the formation of their unsubstituted counterparts, primarily involving the chlorination of the corresponding carboxylic acid. The presence of substituents on the pyridine (B92270) ring, however, can influence reaction conditions and outcomes. A key example is the preparation of 5-chloro-6-aminonicotinoyl chloride, which serves as an important intermediate in the synthesis of various compounds.
The direct conversion of 5-chloro-6-aminonicotinic acid to its acid chloride is a common and effective method. This transformation is typically achieved by using a chlorinating agent, with thionyl chloride (SOCl₂) being a frequently employed reagent. The reaction generally involves heating the starting nicotinic acid derivative with an excess of thionyl chloride under reflux. prepchem.com
A representative procedure involves heating 5-chloro-6-aminonicotinic acid in thionyl chloride for several hours. prepchem.com After the reaction is complete, the volatile components, including excess thionyl chloride, are removed by distillation. To ensure complete removal, a solvent with a suitable boiling point, such as toluene, may be added and subsequently evaporated. prepchem.com This process yields crystalline 5-chloro-6-aminonicotinoyl chloride. prepchem.com
The general strategy of using thionyl chloride is applicable to a range of substituted nicotinic acids. For instance, the synthesis of 5,6-dichloronicotinoyl chloride begins with 6-hydroxynicotinic acid, which is first converted to 5-chloro-6-hydroxynicotinoyl chloride and then further reacted with thionyl chloride to yield the final dichloro product. google.com This highlights the utility of inorganic acid chlorides for these transformations. google.com
The following table summarizes a typical synthesis for a substituted aminonicotinoyl chloride:
Table 1: Synthesis of 5-chloro-6-aminonicotinoyl chloride
| Parameter | Details |
|---|---|
| Starting Material | 5-chloro-6-aminonicotinic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Solvent | Toluene (for workup) |
| Reaction Time | 4 hours |
| Condition | Reflux |
| Product | 5-chloro-6-aminonicotinoyl chloride |
| Product Form | Crystals |
Data derived from a representative synthetic procedure. prepchem.com
While direct chlorination is prevalent, other methods in heterocyclic chemistry can be adapted for analogous syntheses. For example, the formation of various substituted benzoyl chlorides has been achieved using oxalyl chloride in the presence of a Lewis acid like aluminum chloride, a method that could potentially be adapted for certain nicotinoyl chloride derivatives. orgsyn.org However, the reactivity of the pyridine ring and its substituents must be carefully considered, as strongly activating or deactivating groups can lead to side reactions or no reaction at all. orgsyn.org
Furthermore, the resulting aminonicotinoyl chlorides are versatile intermediates. They are used in acylation reactions to introduce the aminonicotinoyl moiety into larger molecules, such as in the synthesis of inhibitors for enzymes like thrombin. acs.orgnih.govacs.org These subsequent reactions often involve coupling the acid chloride with an amine, demonstrating the utility of converting the carboxylic acid to the more reactive acid chloride form.
Detailed Reactivity and Mechanistic Investigations of 6 Aminonicotinoyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary mode of reaction for 6-aminonicotinoyl chloride is nucleophilic acyl substitution. masterorganicchemistry.comchemistrytalk.org As an acyl chloride, it is one of the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl group and makes the carbonyl carbon highly electrophilic. uomustansiriyah.edu.iqlibretexts.org This high reactivity allows for facile substitution of the chloride leaving group by various nucleophiles under mild conditions. libretexts.orglibretexts.org
The reaction of this compound with ammonia, primary amines, or secondary amines, a process known as aminolysis, yields the corresponding primary, secondary, or tertiary 6-aminonicotinamides. chemistrytalk.orguomustansiriyah.edu.iq This transformation is a cornerstone in the synthesis of numerous biologically active molecules. For instance, the 6-aminonicotinoyl fragment has been incorporated into compounds designed as covalent inhibitors for enzymes like thrombin and blood coagulation factor XIIa. nih.govacs.org
The general reaction requires two equivalents of the amine: one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. youtube.comyoutube.com Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic tertiary amine base, such as pyridine (B92270) or triethylamine, to scavenge the HCl. youtube.comgoogle.com
| Amine Reactant | Product | Amide Type |
| Ammonia (NH₃) | 6-Aminonicotinamide (B1662401) | Primary |
| Primary Amine (R-NH₂) | N-Substituted-6-aminonicotinamide | Secondary |
| Secondary Amine (R₂NH) | N,N-Disubstituted-6-aminonicotinamide | Tertiary |
This table illustrates the formation of different classes of amides from the aminolysis of this compound.
The aminolysis of this compound proceeds through a well-established two-step nucleophilic addition-elimination mechanism. chemistrysteps.comyoutube.com
Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) on the electrophilic carbonyl carbon of the acyl chloride. youtube.comyoutube.com This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. youtube.com This regenerates the carbonyl group and results in a protonated amide.
Deprotonation: In the final step, a second molecule of the amine or another base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) chloride salt. youtube.com
This stepwise process, involving the formation and breakdown of a tetrahedral intermediate, is characteristic of nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org
The formation of amides from this compound is both kinetically rapid and thermodynamically favorable.
Kinetics: Acyl chlorides are significantly more reactive than other carboxylic acid derivatives like esters or anhydrides. uomustansiriyah.edu.iqlibretexts.org The initial nucleophilic attack is generally the rate-limiting step. uomustansiriyah.edu.iqlibretexts.org The high electrophilicity of the carbonyl carbon in this compound, enhanced by the inductive effect of the chlorine atom, results in a low activation energy barrier for the initial addition step, leading to a high reaction rate even at low temperatures. libretexts.org
Thermodynamics: The reaction is essentially irreversible. This is driven by several factors. Firstly, the chloride ion is a very weak base and an excellent leaving group, making its elimination highly favorable. Secondly, the resulting amide bond is highly stabilized by resonance, where the lone pair on the nitrogen atom is delocalized into the carbonyl group. This resonance stabilization makes the amide product significantly more stable than the starting acyl chloride. Finally, the formation of a stable salt (e.g., amine hydro-chloride) from the byproduct HCl effectively removes it from the equilibrium, driving the reaction to completion. youtube.com
This compound reacts readily with alcohols (alcoholysis) to produce 6-aminonicotinoyl esters. uomustansiriyah.edu.iq This is a common and efficient method for ester synthesis in the laboratory. chemguide.co.uk The reaction is typically vigorous and produces steamy fumes of hydrogen chloride. chemguide.co.uk
The mechanism is analogous to aminolysis and hydrolysis, involving a nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. youtube.com To neutralize the HCl byproduct, the reaction is often carried out in the presence of a base like pyridine. uomustansiriyah.edu.iq
| Alcohol Reactant | Ester Product |
| Methanol | Methyl 6-aminonicotinate |
| Ethanol | Ethyl 6-aminonicotinate |
| Isopropanol | Isopropyl 6-aminonicotinate |
| Phenol | Phenyl 6-aminonicotinate |
This table provides examples of esters synthesized via the alcoholysis of this compound.
When exposed to water, this compound undergoes rapid hydrolysis to regenerate the parent carboxylic acid, 6-aminonicotinic acid. chemistrytalk.orguomustansiriyah.edu.iq This reaction also follows the nucleophilic acyl substitution pathway, with water acting as the nucleophile. chemistrytalk.org Due to the high reactivity of acyl chlorides, this reaction can occur even with atmospheric moisture, making it necessary to handle this compound under anhydrous conditions.
Aminolysis: Formation of Primary, Secondary, and Tertiary 6-Aminonicotinamides
Intramolecular Cyclization Pathways Utilizing the Acyl Chloride Moiety
The structure of this compound, with a nucleophilic amino group and an electrophilic acyl chloride on the same pyridine ring, allows for the possibility of intramolecular reactions. Specifically, an intramolecular nucleophilic acyl substitution can occur, where the lone pair of the 6-amino group attacks the carbonyl carbon at the 3-position.
This type of reaction is a 6-endo-dig cyclization, which, while sometimes disfavored by Baldwin's rules for other systems, can be feasible for certain substrates. rsc.org The cyclization of a related compound, 4-aminonicotinoyl chloride, has been utilized in the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives. nih.gov A similar pathway for this compound would lead to the formation of a tricyclic condensed heterocyclic system. The reaction would proceed via the standard addition-elimination mechanism, ultimately forming a new six-membered ring fused to the original pyridine ring after the elimination of HCl. This pathway provides a direct route to polycyclic heteroaromatic compounds, which are of interest in medicinal chemistry. google.comepo.org
Chemoselective Transformations in the Presence of Multiple Reactive Sites
The presence of two distinct reactive functionalities within this compound—the highly electrophilic acyl chloride and the nucleophilic amino group—presents opportunities for chemoselective transformations. The outcome of reactions often depends on the nature of the co-reactant and the reaction conditions. When this compound is reacted with a substrate possessing multiple nucleophilic sites, such as an amino alcohol or a thiol-amine, the inherent differences in nucleophilicity govern the reaction's pathway.
In competitive reaction scenarios, the relative reactivity of different nucleophiles towards an acyl chloride is a critical factor. Generally, amines are more potent nucleophiles than alcohols or thiols under neutral or basic conditions. This principle is fundamental to achieving chemoselectivity. For instance, in a reaction involving a molecule with both an amine and an alcohol group, the amine will preferentially attack the electrophilic carbonyl carbon of the this compound. This results in the selective formation of an amide bond, leaving the hydroxyl group intact. This preferential reactivity is a cornerstone of synthetic strategies where protecting groups can be avoided by exploiting the innate reactivity differences of functional groups. nih.gov
The mechanism for this selectivity follows the standard nucleophilic acyl substitution pathway. qorganica.es The stronger nucleophile (the amine) more rapidly attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride leaving group yields the thermodynamically stable amide product. The rate of reaction with the weaker nucleophile (the alcohol) is significantly slower, allowing for the selective formation of the amide.
Below is a data table illustrating the expected outcome of a chemoselective reaction between this compound and a substrate containing multiple, distinct nucleophilic sites.
| Co-Reactant | Nucleophilic Sites | More Reactive Site | Expected Major Product |
| 4-Aminophenol | Amino (-NH₂) | Hydroxyl (-OH) | Amino (-NH₂) |
| Ethanolamine | Amino (-NH₂) | Hydroxyl (-OH) | Amino (-NH₂) |
| Cysteamine | Amino (-NH₂) | Thiol (-SH) | Amino (-NH₂) |
This table is based on established principles of nucleophilicity, where the amine group is generally more reactive towards acyl chlorides than hydroxyl or thiol groups.
Control of reaction conditions, such as temperature and the rate of addition, is crucial to prevent side reactions, like the potential for polymerization where the amino group of one molecule attacks the acyl chloride of another.
Comparative Reactivity Studies with Other Acyl Halides
The reactivity of an acyl halide is primarily determined by the electrophilicity of its carbonyl carbon. qorganica.es To understand the chemical behavior of this compound, it is instructive to compare its reactivity to other structurally related acyl halides, such as benzoyl chloride and nicotinoyl chloride. Acyl halides are among the most reactive carboxylic acid derivatives. qorganica.es
Factors Influencing Reactivity:
Electronic Effects of the Aromatic Ring: The pyridine ring in this compound is inherently electron-withdrawing compared to the benzene (B151609) ring of benzoyl chloride. This effect, by itself, would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Substituent Effects: The key feature of this compound is the amino group (-NH₂) at the 6-position, which is para to the acyl chloride group. The amino group is a powerful electron-donating group via resonance. It pushes electron density into the pyridine ring, which significantly reduces the electrophilicity of the carbonyl carbon.
This strong electron-donating effect of the amino group counteracts the electron-withdrawing nature of the ring nitrogen. As a result, this compound is expected to be considerably less reactive than its unsubstituted counterpart, nicotinoyl chloride.
Compared to benzoyl chloride , the situation is nuanced. While the pyridine ring is more electron-withdrawing than a benzene ring, the deactivating effect of the powerful amino group in this compound is the dominant factor. Therefore, this compound is predicted to be less reactive than benzoyl chloride. wikipedia.org Studies comparing benzoyl chloride to other derivatives have shown that electron-donating groups on the aromatic ring decrease the rate of reaction with nucleophiles. A similar principle applies here. For example, kinetic data from studies on substituted benzoyl chlorides consistently show that electron-donating groups retard the rate of solvolysis and other nucleophilic substitution reactions.
The following table provides a qualitative comparison based on these electronic principles.
| Compound | Aromatic System | Key Substituent(s) | Electronic Effect on Carbonyl Carbon | Expected Relative Reactivity |
| Nicotinoyl Chloride | Pyridine | None | Strong inductive withdrawal from ring N | High |
| Benzoyl Chloride | Benzene | None | Baseline aromatic system | Medium |
| This compound | Pyridine | 6-Amino (-NH₂) | Strong resonance donation from -NH₂ | Low |
| 4-Nitrobenzoyl Chloride | Benzene | 4-Nitro (-NO₂) | Strong resonance withdrawal from -NO₂ | Very High |
This comparison is derived from established principles of physical organic chemistry. The reactivity of acyl halides correlates with the electrophilicity of the carbonyl carbon, which is modulated by inductive and resonance effects of the ring and its substituents. wikipedia.orgnih.gov
These relative reactivities dictate the necessary conditions for reactions; for instance, less reactive acyl halides like this compound might require higher temperatures or longer reaction times to achieve the same conversion as a more reactive halide like benzoyl chloride. wikipedia.org
Rigorous Spectroscopic Characterization Techniques for 6 Aminonicotinoyl Chloride and Its Synthetic Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Aminonicotinoyl chloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the proton and carbon environments can be constructed.
Comprehensive ¹H-NMR Analysis of Proton Environments
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The pyridine (B92270) ring protons will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the amino and acyl chloride substituents.
The proton at the C2 position, adjacent to the nitrogen and the amino group, is anticipated to be the most upfield of the aromatic protons. The proton at C4, situated between the two electron-withdrawing groups (the ring nitrogen and the acyl chloride), would likely be the most downfield. The proton at C5, ortho to the acyl chloride, will also be shifted downfield. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3-8.5 | d | ~2-3 |
| H-4 | ~7.9-8.1 | dd | ~8-9, ~2-3 |
| H-5 | ~6.7-6.9 | d | ~8-9 |
| -NH₂ | Variable (broad) | s | - |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.
Detailed ¹³C-NMR Analysis of Carbon Frameworks
The ¹³C-NMR spectrum provides critical information about the carbon skeleton of this compound. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the acyl chloride.
The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C6) will be the most shielded (upfield) among the ring carbons due to the electron-donating nature of the nitrogen. Conversely, the carbons adjacent to the ring nitrogen (C2) and the acyl chloride group (C3 and C5) will be deshielded.
Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168-172 |
| C-6 | ~160-163 |
| C-2 | ~150-153 |
| C-4 | ~138-141 |
| C-5 | ~115-118 |
| C-3 | ~110-113 |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.
Advanced 2D-NMR Methodologies for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, confirming the H-4/H-5 and H-4/H-2 correlations.
HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C2, C4, C5).
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the acyl chloride group by observing correlations from H-2 and H-4 to the carbonyl carbon. It would also confirm the assignment of the quaternary carbons (C3 and C6).
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Group Presence
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent and diagnostic peak will be the carbonyl (C=O) stretching vibration of the acyl chloride, which is expected to appear at a high wavenumber, typically in the range of 1770-1815 cm⁻¹. This is significantly higher than the carbonyl stretch of the corresponding carboxylic acid due to the inductive effect of the chlorine atom. Other key absorptions include the N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3300-3500 cm⁻¹ region, and the C-N stretching vibrations around 1250-1350 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |
| N-H (Amine) | Stretch | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Weak |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the structure through analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of chlorine, a characteristic isotopic pattern will be evident. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. vwr.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The characteristic isotopic pattern for chlorine would also be observed for this ion.
Predicted ESI-MS Data for this compound
| Ion | Predicted m/z for ³⁵Cl | Predicted m/z for ³⁷Cl | Relative Intensity Ratio |
| [M+H]⁺ | 157.02 | 159.02 | ~3:1 |
Fragmentation analysis in tandem MS (MS/MS) experiments on the [M+H]⁺ ion could provide further structural confirmation. A likely fragmentation pathway would be the loss of HCl, leading to a significant fragment ion.
Strategic Applications of 6 Aminonicotinoyl Chloride in Advanced Organic Synthesis
Construction of Novel Heterocyclic Scaffolds and Ring Systems
The inherent reactivity of 6-aminonicotinoyl chloride makes it a valuable precursor for the synthesis of various fused and non-fused heterocyclic frameworks. The strategic positioning of the amino and acyl chloride groups on the pyridine (B92270) ring facilitates a range of cyclization reactions, leading to the formation of structurally diverse and often biologically active compounds.
Synthesis of Fused Pyridine Derivatives (e.g., 1,8-Naphthyridines, Pyrido[2,3-d]pyrimidines)
While direct, one-step syntheses of 1,8-naphthyridines and pyrido[2,3-d]pyrimidines commencing from this compound are not extensively detailed in readily available literature, the analogous 6-aminonicotinic acid and its derivatives are key intermediates in established synthetic routes. These routes often involve the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, in situ, followed by cyclization.
For the synthesis of 1,8-naphthyridin-4-ones , derivatives of 6-aminonicotinic acid can undergo condensation reactions with β-ketoesters. This process typically involves the formation of an enamine intermediate, which then undergoes intramolecular cyclization to yield the bicyclic naphthyridine core. The reactivity of an acyl chloride, such as this compound, would be anticipated to facilitate this transformation under milder conditions.
Similarly, the construction of the pyrido[2,3-d]pyrimidine scaffold often relies on the reaction of 6-aminonicotinic acid derivatives with various pyrimidine (B1678525) precursors. For instance, the condensation of a 6-aminonicotinoyl derivative with a substituted 4,6-diaminopyrimidine (B116622) can lead to the formation of the fused ring system. The use of the highly electrophilic this compound would be expected to drive such condensation reactions efficiently.
| Fused Heterocycle | General Synthetic Strategy | Key Intermediates |
| 1,8-Naphthyridin-4-one | Condensation and cyclization | 6-Aminonicotinic acid derivative, β-Ketoester |
| Pyrido[2,3-d]pyrimidine | Condensation and cyclization | 6-Aminonicotinic acid derivative, Substituted pyrimidine |
Formation of Triazole and other Nitrogen-Containing Heterocycles
The acyl chloride functionality of this compound is a key handle for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles. A common synthetic approach involves the reaction of an acyl chloride with a hydrazine (B178648) to form a hydrazide intermediate. This intermediate can then undergo cyclization with a suitable one-carbon synthon, such as formic acid or triethyl orthoformate, to yield the 1,2,4-triazole (B32235) ring.
Alternatively, the reaction of this compound with a thiosemicarbazide, followed by cyclization, can lead to the formation of aminothiadiazoles, another important class of nitrogen- and sulfur-containing heterocyles. The amino group on the pyridine ring of the starting material can be further functionalized or participate in subsequent cyclization reactions to build more complex polycyclic systems.
| Heterocycle | Synthetic Precursors | Key Reaction Steps |
| 1,2,4-Triazole | This compound, Hydrazine | Formation of hydrazide, Cyclization |
| Aminothiadiazole | This compound, Thiosemicarbazide | Formation of acylthiosemicarbazide, Cyclization |
Integration into Bicyclic Benzazepine Frameworks
The integration of a pyridine moiety into a bicyclic benzazepine framework can lead to novel chemical entities with potential applications in medicinal chemistry. While direct examples utilizing this compound are not prominent, synthetic strategies for pyridine-fused benzazepines often involve the intramolecular cyclization of appropriately substituted precursors. A plausible synthetic route could involve the acylation of a suitably functionalized aniline (B41778) derivative with this compound, followed by a subsequent intramolecular reaction, such as a Friedel-Crafts acylation or a reductive amination, to construct the seven-membered azepine ring fused to both the benzene (B151609) and pyridine rings.
Introduction of 6-Aminonicotinoyl Moieties for Molecular Diversification
Beyond its role in the de novo synthesis of heterocyclic rings, this compound is a valuable reagent for the introduction of the 6-aminonicotinoyl moiety onto existing molecular scaffolds. This derivatization strategy is widely employed for molecular diversification, enabling the exploration of structure-activity relationships and the development of specialized chemical tools.
Acylation of Aminoazoles and Other Nucleophilic Substrates
The high electrophilicity of the acyl chloride group in this compound allows for the efficient acylation of a wide range of nucleophiles. This is particularly useful in the derivatization of aminoazoles, such as aminothiazoles and aminothiadiazoles, which are common structural motifs in medicinally active compounds. The resulting 6-aminonicotinoyl amides often exhibit altered physicochemical properties and biological activities compared to the parent aminoazoles. This approach provides a straightforward method for generating libraries of related compounds for biological screening.
| Nucleophilic Substrate | Resulting Functional Group | Potential Application |
| Aminothiazole | Amide | Modulation of biological activity |
| Aminothiadiazole | Amide | Structure-activity relationship studies |
| Alcohols/Phenols | Ester | Prodrug synthesis |
| Thiols | Thioester | Covalent probe development |
Derivatization for Chemical Probes and Ligand Design
The 6-aminonicotinoyl scaffold is of significant interest in the design of chemical probes and ligands for biological targets. The pyridine nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biomolecules. Furthermore, the 6-aminonicotinamide (B1662401) structure is a known pharmacophore found in inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). researchgate.net
By using this compound, this key structural motif can be appended to various molecules to create targeted chemical probes. For instance, the amino group can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable the visualization or isolation of target proteins. Similarly, in ligand design, the 6-aminonicotinoyl moiety can be incorporated to enhance binding affinity and selectivity for a particular receptor or enzyme. This strategy has been explored in the development of imaging agents for positron emission tomography (PET), where the pyridine ring can be radiolabeled to allow for in vivo visualization of biological processes.
Role as a Privileged Scaffold for Fragment-Based Synthesis
In the realm of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for the development of novel therapeutic agents. The utility of a privileged scaffold lies in its pre-validated ability to interact with protein families, thereby increasing the probability of identifying potent and selective modulators.
Fragment-based drug discovery (FBDD) is a methodology that utilizes small, low-complexity molecules, or "fragments," as building blocks for the construction of more elaborate and target-specific lead compounds. chemicalbook.com A key strategy within FBDD involves the use of privileged fragments to expedite the hit-to-lead optimization process. While not extensively documented as a classical privileged scaffold, the 6-aminonicotinoyl moiety possesses structural and electronic features that make it an attractive candidate for such a role in fragment-based synthesis.
The 6-aminonicotinoyl core, a substituted pyridine ring, offers a unique combination of properties. The pyridine ring itself is a common motif in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. The amino group at the 6-position and the acyl chloride at the 3-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space around the core. This dual functionality enables the facile generation of diverse fragment libraries by introducing a variety of substituents at these positions. The inherent rigidity of the aromatic ring also serves to reduce the entropic penalty upon binding to a target protein, a favorable characteristic in drug design.
The strategic incorporation of the 6-aminonicotinoyl scaffold into fragment libraries can, therefore, provide a rapid means of identifying initial hits with favorable binding characteristics. Subsequent elaboration of these fragments by chemical modification at the amino and acyl chloride positions can lead to the development of potent and selective lead compounds.
| Feature of 6-Aminonicotinoyl Moiety | Relevance in Fragment-Based Synthesis |
| Substituted Pyridine Ring | Common motif in medicinal chemistry, capable of diverse non-covalent interactions. |
| Amino Group (6-position) | Vector for library diversification and modulation of physicochemical properties. |
| Acyl Chloride (3-position) | Reactive handle for covalent linkage to other fragments or target residues. |
| Structural Rigidity | Reduces the entropic penalty upon binding, potentially increasing binding affinity. |
Preparation of Activated Esters for Amidation and Esterification
The acyl chloride functionality of this compound renders it a highly reactive species, primed for nucleophilic acyl substitution. This reactivity is harnessed in the preparation of activated esters, which are key intermediates for subsequent amidation and esterification reactions, particularly in the synthesis of complex molecules like peptides and macrocycles. Activated esters are generally more stable than acyl chlorides and exhibit greater selectivity in their reactions with nucleophiles.
A general and effective method for the preparation of activated esters from acyl chlorides, such as this compound, involves the reaction with a suitable alcohol or N-hydroxy compound in the presence of a base. This process is analogous to the synthesis of activated esters from isonicotinoyl chloride. google.com The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrogen chloride that is generated during the reaction.
Commonly employed activating groups include:
Pentafluorophenol: The resulting pentafluorophenyl ester is highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group.
N-Hydroxysuccinimide (NHS): NHS esters are widely used in bioconjugation chemistry due to their relatively good stability in aqueous media and their high reactivity towards primary amines.
4-Nitrophenol: The nitrophenyl ester is another common activated ester, with its reactivity enhanced by the electron-withdrawing nitro group.
The general procedure for the synthesis of an activated ester from this compound would involve dissolving the acyl chloride and the desired alcohol or N-hydroxy compound in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A stoichiometric amount of a non-nucleophilic base, like triethylamine, is then added to facilitate the reaction and scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, after which the triethylammonium (B8662869) chloride salt is removed by filtration. The resulting activated ester can then be isolated and purified, often by crystallization or chromatography.
| Activating Group | Reagent | Key Features of Activated Ester |
| Pentafluorophenyl | Pentafluorophenol | Highly reactive, suitable for challenging acylations. |
| N-Hydroxysuccinimidyl | N-Hydroxysuccinimide | Good balance of reactivity and stability, widely used in bioconjugation. |
| 4-Nitrophenyl | 4-Nitrophenol | Commonly used, reactivity enhanced by the nitro group. |
Review of Patent Literature on Synthetic Methodologies and Chemical Transformations
A review of the patent literature reveals the utility of this compound and its derivatives in the synthesis of a variety of chemical entities, underscoring its importance as a versatile building block in organic synthesis.
Synthetic Methodologies:
The preparation of substituted nicotinoyl chlorides is exemplified in the synthesis of 5-chloro-6-amino-nicotinoyl chloride. google.com This procedure involves heating the corresponding 5-chloro-6-amino-nicotinic acid in an excess of thionyl chloride under reflux conditions. google.com After the reaction is complete, the volatile components are removed by distillation. Toluene (B28343) is then added and subsequently evaporated to azeotropically remove any remaining traces of thionyl chloride, yielding the desired acyl chloride. google.com This standard and robust method is broadly applicable to the synthesis of this compound from 6-aminonicotinic acid.
Chemical Transformations:
Computational and Theoretical Investigations of 6 Aminonicotinoyl Chloride Reactivity and Derivative Design
Molecular Docking Simulations for Interaction Prediction in Designed Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a ligand, such as a derivative of 6-Aminonicotinoyl chloride, might interact with a biological target, typically a protein or enzyme.
The process involves sampling different conformations of the ligand within the binding site of the target and scoring these conformations based on a force field that estimates the binding affinity. Derivatives of nicotinoyl chloride have been the subject of molecular docking studies to explore their potential as antimicrobial agents by predicting their binding to key bacterial enzymes like sterol 14-alpha demethylase and penicillin-binding proteins. Similarly, docking studies on substituted pyridine (B92270) derivatives have been employed to identify key interactions with therapeutic targets such as lysine-specific demethylase 1 (LSD1), where residues like Lys661 and Asp555 were identified as crucial for binding. nih.gov
For the design of novel this compound derivatives, molecular docking simulations can be instrumental in:
Identifying Potential Biological Targets: Screening derivatives against a panel of known protein structures to identify potential therapeutic targets.
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of derivatives by correlating their binding modes and scores with their experimental potencies.
Lead Optimization: Guiding the modification of the this compound scaffold to enhance binding affinity and selectivity for a specific target. For instance, the amino group and the reactive acyl chloride handle provide opportunities for diverse substitutions that can be explored virtually.
A hypothetical molecular docking study of a designed this compound derivative is summarized in the table below:
| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase X | Derivative A | -9.5 | Lys78, Asp184 | Hydrogen Bond, Pi-cation |
| Protease Y | Derivative A | -7.2 | His41, Cys145 | Covalent, Hydrogen Bond |
| Kinase X | Derivative B | -8.1 | Leu25, Val33 | Hydrophobic |
| Protease Y | Derivative B | -6.5 | Gly143 | van der Waals |
Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for studying chemical reactivity, including reaction mechanisms and the characterization of transition states. tandfonline.com For this compound, DFT studies can provide a detailed understanding of its reactivity profile.
The reactivity of pyridine derivatives is influenced by the electronic properties of the substituents. researchgate.net The presence of the amino group (an electron-donating group) and the acyl chloride group (an electron-withdrawing group) on the pyridine ring of this compound creates a unique electronic distribution that governs its reactivity towards nucleophiles. DFT calculations can be used to determine various molecular properties that shed light on this reactivity:
Molecular Electrostatic Potential (MESP): To identify the electron-rich and electron-deficient regions of the molecule, predicting the sites susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity and the nature of chemical reactions.
Reaction Pathway Analysis: DFT can be used to map the potential energy surface of a reaction, identifying the transition state structures and calculating the activation energies. This is particularly useful for understanding the acylation reactions of this compound with various nucleophiles.
A theoretical DFT study on the reaction of this compound with a generic nucleophile (Nu) could yield the following energetic data:
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu | 0.0 |
| Transition State 1 | [Intermediate Complex]‡ | +15.2 |
| Intermediate | Tetrahedral Intermediate | -5.8 |
| Transition State 2 | [Product Formation]‡ | +8.5 |
| Products | Acylated Product + Cl- | -20.1 |
Conformational Analysis and Energetic Profiles through Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. For derivatives of this compound, MD simulations can provide valuable information about their conformational preferences and flexibility, which are critical for their interaction with biological targets.
The conformational landscape of a molecule dictates its shape and how it can adapt to a binding pocket. Six-membered rings like the pyridine in this compound have distinct conformational possibilities. utdallas.eduegyankosh.ac.in While the pyridine ring itself is aromatic and largely planar, the substituents can have rotational freedom.
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement over time in a solvent environment, a representative ensemble of low-energy conformations can be generated.
Calculate Energetic Profiles: The potential energy of the system can be monitored throughout the simulation, providing insights into the stability of different conformations and the energy barriers between them.
Analyze Ligand-Protein Dynamics: When a derivative is docked into a protein, MD simulations can be used to assess the stability of the binding pose, observe induced-fit effects, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov
The results of a short MD simulation on a hypothetical this compound derivative could be summarized as follows:
| Simulation Time (ns) | RMSD of Ligand (Å) | Radius of Gyration (Å) | Number of Intramolecular H-bonds |
| 0 | 0.00 | 3.12 | 1 |
| 5 | 1.25 | 3.05 | 2 |
| 10 | 1.50 | 3.15 | 1 |
| 15 | 1.35 | 3.08 | 2 |
| 20 | 1.45 | 3.10 | 1 |
In Silico Prediction of Synthetic Pathways and Reaction Outcomes
The in silico prediction of synthetic pathways is a rapidly developing area of computational chemistry that aims to assist chemists in designing efficient synthetic routes to target molecules. nih.gov For a molecule like this compound, which is a reactive intermediate, computational tools can be used to predict its reactions with various reagents and to design multi-step syntheses of its derivatives.
These predictive tools often rely on databases of known chemical reactions and sophisticated algorithms, including machine learning models, to suggest plausible reaction steps. researchgate.net The prediction process can involve:
Retrosynthetic Analysis: Breaking down a target derivative into simpler, commercially available starting materials, including this compound.
Forward Reaction Prediction: Predicting the products of a reaction given the starting materials and reagents. This can be useful for exploring the reactivity of this compound with a wide range of nucleophiles.
Reaction Condition Optimization: Some advanced tools can suggest optimal reaction conditions, such as solvent, temperature, and catalyst, based on similar transformations in the literature.
A simplified output from a synthetic pathway prediction tool for a target derivative of this compound might look like this:
| Target Molecule | Precursor 1 | Precursor 2 | Reaction Type | Predicted Yield (%) |
| N-benzyl-6-aminonicotinamide | This compound | Benzylamine | Acylation | 85 |
| 6-amino-N-(4-hydroxyphenyl)nicotinamide | This compound | 4-Aminophenol | Acylation | 78 |
| Phenyl 6-aminonicotinate | This compound | Phenol | Esterification | 72 |
Application of Chemoinformatics and Machine Learning in Derivative Design
Chemoinformatics deals with the storage, retrieval, and analysis of chemical information. taylorfrancis.com In conjunction with machine learning, it has become an indispensable tool in modern drug discovery for designing novel derivatives with improved properties. nih.gov For this compound, these approaches can be used to design libraries of virtual derivatives and predict their biological activities and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of chemoinformatics. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com By building a QSAR model based on a set of known this compound derivatives with measured activities, the activity of new, unsynthesized derivatives can be predicted. The development of a QSAR model involves:
Data Collection: Assembling a dataset of this compound derivatives with their corresponding biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D structural features) for each molecule.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms like support vector machines or random forests to build a predictive model. nih.gov
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
In Silico ADMET Prediction: A significant cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. audreyli.com Chemoinformatics models can predict these properties for virtual derivatives of this compound, allowing for the early identification and removal of compounds with unfavorable profiles. nih.govslideshare.net
A summary of predicted ADMET properties for a set of designed this compound derivatives is presented below:
| Derivative | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (nm/s) | Predicted hERG Inhibition (pIC50) |
| Derivative C | 2.5 | -3.1 | 150 | 4.2 |
| Derivative D | 3.1 | -4.5 | 250 | 5.8 |
| Derivative E | 1.8 | -2.5 | 80 | 3.5 |
By integrating these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound and its derivatives. This knowledge is crucial for the rational design of novel compounds with tailored activities and improved drug-like properties.
Future Prospects and Emerging Research Frontiers for 6 Aminonicotinoyl Chloride
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. For 6-Aminonicotinoyl chloride, future developments are expected to target both the synthesis of its precursor, 6-aminonicotinic acid, and the subsequent conversion to the acyl chloride.
Traditional chemical methods for producing nicotinic acid derivatives often involve high temperatures, high pressure, and the use of corrosive reagents like nitric acid, leading to significant energy consumption and the generation of hazardous by-products. frontiersin.orgnih.gov A promising and more sustainable alternative lies in biocatalysis. Enzymatic synthesis, utilizing microbial hydrolytic enzymes like nitrilase, can convert cyanopyridine precursors to nicotinic acids in a single step under mild conditions with high conversion rates. nih.govmdpi.com For instance, nitrilase from Rhodococcus rhodochrous J1 has been used for the production of nicotinic acid from 3-cyanopyridine (B1664610) with 100% yield. nih.gov
Future research will likely focus on discovering or engineering enzymes that can efficiently catalyze the synthesis of 6-aminonicotinic acid from readily available precursors. This bio-based approach would significantly reduce the environmental footprint compared to conventional methods.
The conversion of the carboxylic acid to this compound itself is another area for green innovation. Standard laboratory procedures often rely on reagents like thionyl chloride or oxalyl chloride, which produce stoichiometric amounts of acidic waste. ucl.ac.uk Emerging research focuses on catalytic methods for amide bond formation that bypass the need for such harsh reagents, and similar principles could be adapted for acyl chloride synthesis. catalyticamidation.infosigmaaldrich.com The development of catalytic processes that can directly convert the carboxylic acid to the acyl chloride using more environmentally benign activators represents a key frontier.
| Synthesis Step | Conventional Method | Potential Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Precursor Synthesis (6-Aminonicotinic Acid) | Multi-step chemical synthesis with harsh reagents (e.g., strong acids, high temperatures). frontiersin.orgnih.gov | Biocatalytic synthesis using engineered enzymes (e.g., nitrilases, aminases). nih.govmdpi.comconsensus.app | Mild reaction conditions, high selectivity, reduced waste, use of renewable feedstocks. |
| Acyl Chloride Formation | Use of stoichiometric chlorinating agents (e.g., SOCl₂, PCl₅, oxalyl chloride). ucl.ac.ukwikipedia.org | Development of catalytic methods with recyclable catalysts and greener chlorinating sources. | Improved atom economy, elimination of hazardous by-products (e.g., SO₂, HCl). catalyticamidation.info |
Exploration of Catalytic and Stereoselective Transformations
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new stereoselective synthetic methods. youtube.com this compound, as a prochiral reagent in certain contexts, presents opportunities for novel catalytic and stereoselective applications.
Future research is expected to explore the use of chiral catalysts in reactions involving this compound. Chiral aminopyridine derivatives have already been shown to be effective catalysts in a range of asymmetric syntheses. nih.gov This opens the door to designing reactions where a chiral catalyst can differentiate between enantiotopic groups on a substrate during acylation with this compound, or mediate a kinetic resolution of a racemic substrate, such as an alcohol or amine.
For instance, a chiral catalyst could facilitate the enantioselective acylation of a meso-diol, yielding a chiral mono-ester. Similarly, in the presence of a suitable chiral catalyst, this compound could selectively react with one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. The development of copper-catalyzed asymmetric alkylation of alkenyl pyridines showcases the potential for highly enantioselective transformations on the pyridine (B92270) scaffold. nih.govresearchgate.net
Furthermore, inspiration can be drawn from established reagents like Mosher's acyl chloride, which is used to determine the enantiomeric excess and absolute configuration of alcohols and amines. researchgate.net The development of novel chiral analogues of this compound could lead to new reagents for stereochemical analysis or for use in diastereoselective reactions where the chiral auxiliary can be easily removed or further functionalized.
Integration into Automated and High-Throughput Synthetic Platforms
The fields of drug discovery and materials science are increasingly reliant on automated synthesis and high-throughput screening to accelerate the pace of innovation. The robust reactivity of acyl chlorides makes this compound an ideal candidate for integration into these platforms. wikipedia.org
Automated parallel synthesis systems can be employed to react this compound with large libraries of amines, alcohols, or other nucleophiles to rapidly generate a diverse collection of 6-aminonicotinamide (B1662401) and ester derivatives. researchgate.net This approach allows for the efficient exploration of structure-activity relationships (SAR) by creating hundreds or thousands of compounds with minimal manual intervention. Future work will involve optimizing reaction conditions for use in standardized automated platforms, potentially utilizing pre-packaged reagents to streamline the workflow. researchgate.net
Flow chemistry is another emerging technology that offers significant advantages for the synthesis and use of reactive intermediates like acyl chlorides. acs.org The in-situ generation of acyl chlorides in a flow reactor, followed immediately by reaction with a nucleophile in a subsequent module, can enhance safety by minimizing the accumulation of the reactive species. acs.orgvapourtec.com This approach also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net The integration of this compound into multi-step continuous flow processes will enable more efficient and scalable production of its derivatives.
| Technology | Application to this compound | Future Prospects and Advantages |
|---|---|---|
| Automated Parallel Synthesis | Reaction with diverse libraries of nucleophiles (amines, alcohols) in multi-well plates. researchgate.net | Rapid generation of compound libraries for high-throughput screening; efficient SAR studies. |
| Flow Chemistry | In-situ generation of this compound and immediate reaction with substrates in a continuous stream. acs.orgvapourtec.com | Enhanced safety, improved reaction control, higher yields and purity, seamless integration into multi-step syntheses, and improved scalability. acs.org |
| High-Throughput Screening (HTS) | Screening of the resulting 6-aminonicotinamide/ester libraries against biological or material targets. | Accelerated discovery of new leads in drug development and materials science. |
Expanding the Scope of Chemical Applications Beyond Current Paradigms
While this compound is a valuable synthetic intermediate, its full potential in diverse chemical applications remains largely untapped. Future research is set to expand its use beyond traditional organic synthesis into new frontiers of medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, derivatives of the closely related 6-aminonicotinic acid have been investigated as novel GABA(A) receptor agonists. nih.gov This suggests that libraries of amides derived from this compound could yield novel modulators for a wide range of biological targets. The pyridine core is a common scaffold in pharmaceuticals, and the specific substitution pattern of 6-aminonicotinamides could offer unique binding interactions and pharmacological profiles. vcu.edutandfonline.com
In materials science, the rigid, aromatic structure of the aminopyridine core makes it an attractive component for the synthesis of novel polymers, coordination complexes, and functional dyes. researchgate.netmdpi.com The amino group and the amide linkage derived from the acyl chloride provide sites for hydrogen bonding, which can be exploited to create self-assembling materials and supramolecular structures. researchgate.net Future research could explore the synthesis of polyamides incorporating the 6-aminonicotinoyl moiety to develop materials with enhanced thermal stability or specific electronic properties.
Furthermore, the 6-aminopyridine structure can act as a bidentate ligand for metal ions. This opens up the possibility of using derivatives of this compound to synthesize novel ligands for homogeneous catalysis or to create metal-organic frameworks (MOFs) with unique catalytic or gas-sorption properties. The exploration of these and other applications will undoubtedly broaden the impact of this versatile chemical building block.
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing 6-aminonicotinoyl chloride, and how can yield optimization be systematically approached?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation of 6-aminonicotinic acid derivatives. To optimize yield:
- Use anhydrous conditions to minimize hydrolysis (common in acyl chloride synthesis).
- Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods (e.g., IR for carbonyl group tracking).
- Purify via recrystallization or column chromatography, ensuring solvent compatibility with the compound’s hydrolytic sensitivity.
- Document all parameters (temperature, stoichiometry, solvent system) for reproducibility .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch ~1800 cm⁻¹ for acyl chloride; NH₂ bends ~1600 cm⁻¹). Compare with analogous compounds (e.g., 6-aminonicotinamide IR data ).
- NMR : Use -NMR to confirm aromatic proton environments and -NMR to resolve carbonyl carbon shifts (~170 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Purity Validation : Combine HPLC with UV detection (λ ~260 nm for nicotinoyl derivatives) and elemental analysis .
- Table 1 : Key Spectroscopic Benchmarks for this compound
| Technique | Expected Signal | Diagnostic Use | Limitations |
|---|---|---|---|
| IR | 1800 cm⁻¹ (C=O) | Confirms acyl chloride group | Overlaps with ester/acid anhydrides |
| -NMR | δ 8.5–9.0 ppm (aromatic H) | Structural confirmation | Solvent interference in DMSO |
| MS | m/z 157 (M⁺) | Molecular weight validation | Requires high-resolution instruments |
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Use HPLC to quantify degradation products (e.g., hydrolyzed nicotinic acid).
- Statistical Modeling : Apply Arrhenius equation to extrapolate shelf-life under standard conditions. Validate with real-time stability data .
- Contradiction Analysis : If discrepancies arise (e.g., conflicting degradation rates), verify humidity control in stability chambers and assess excipient interactions (if applicable) .
- Example Workflow :
Prepare triplicate samples under controlled humidity/temperature.
Analyze degradation kinetics using LC-MS.
Cross-reference with computational predictions (e.g., DFT for hydrolysis pathways).
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Profiling : Measure reaction rates with diverse nucleophiles (e.g., amines, alcohols) under standardized conditions. Use stopped-flow techniques for fast reactions.
- Computational Modeling : Perform DFT calculations to map transition states and identify electronic effects (e.g., substituent impact on carbonyl electrophilicity).
- Isotopic Labeling : Track incorporation in hydrolysis products to confirm reaction pathways .
Notes on Evidence Limitations
- Direct data on this compound is sparse in the provided evidence. Methodological frameworks from systematic reviews , analytical guidelines , and experimental design principles were extrapolated.
- Safety protocols for analogous compounds (e.g., 6-amino-5-nitropicolinonitrile ) should be adapted cautiously due to structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
